(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid
CAS No.:
Cat. No.: VC13526694
Molecular Formula: C13H18F6N2O4
Molecular Weight: 380.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18F6N2O4 |
|---|---|
| Molecular Weight | 380.28 g/mol |
| IUPAC Name | (1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C9H16N2.2C2HF3O2/c1-2-7(1)5-11-6-8-3-9(11)10-4-8;2*3-2(4,5)1(6)7/h7-10H,1-6H2;2*(H,6,7)/t8-,9+;;/m0../s1 |
| Standard InChI Key | IDVFMQQARPRWMH-DBEJOZALSA-N |
| Isomeric SMILES | C1CC1CN2C[C@H]3C[C@@H]2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| SMILES | C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC1CN2CC3CC2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane skeleton with two nitrogen atoms at positions 2 and 5, forming a diazabicyclic system. The cyclopropylmethyl substituent at position 2 introduces steric constraints, while the di-trifluoroacetic acid groups enhance solubility and stability in polar solvents . Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₆N₂O₄ |
| Molecular Weight | 380.28 g/mol |
| IUPAC Name | (1R,4S)-2-(cyclopropylmethyl)-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
| SMILES | C1CC1CN2C[C@H]3C[C@@H]2NC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| InChI Key | IDVFMQQARPRWMH-DBEJOZALSA-N |
The stereochemistry at positions 1S and 4S is critical for biological activity, as evidenced by comparative studies with piperazine analogs .
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for synthesizing (1S,4S)-2-cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid is published, analogous diazabicycloheptanes are typically prepared through multi-step sequences involving:
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Epimerization-Lactamization Cascades: Cyclization of amino alcohols under acidic conditions to form the bicyclic core.
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Michael Addition: Reaction of dithiocarbamate intermediates with nitrostyrenes to introduce substituents .
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Salt Formation: Treatment with trifluoroacetic acid to yield the final di-trifluoroacetate salt .
A representative pathway for related compounds involves:
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Condensation of cyclopropylmethylamine with a bicyclic ketone precursor.
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Resolution of enantiomers via chiral chromatography.
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Protonation with trifluoroacetic acid to enhance crystallinity.
Challenges in Synthesis
Key hurdles include:
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Stereochemical Control: Achieving high enantiomeric excess (ee) at the 1S and 4S positions requires chiral catalysts or resolving agents .
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Yield Optimization: Reported yields for similar diazabicycloheptanes rarely exceed 15–20%, necessitating process intensification.
Pharmacological Applications
Anticancer Activity
In a landmark study, Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate demonstrated superior antiproliferative effects against cervical cancer cell lines compared to cisplatin and paclitaxel :
| Cell Line | IC₅₀ (μM) for Compound 8a | IC₅₀ (μM) for Cisplatin |
|---|---|---|
| HeLa (HPV 18+) | 0.99 ± 0.007 | 5.2 ± 0.3 |
| CaSki (HPV 16+) | 2.36 ± 0.016 | 7.8 ± 0.5 |
| ViBo (HPV -) | 0.73 ± 0.002 | 4.1 ± 0.2 |
Mechanistic investigations revealed:
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Apoptosis Induction: Caspase-3 activation and PARP cleavage in treated cells .
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Cell Cycle Arrest: G1-phase blockade via downregulation of cyclin D1 and CDK4 .
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Selectivity: No cytotoxicity observed in normal human lymphocytes at therapeutic concentrations .
Proteomics and Biochemistry
The di-trifluoroacetic acid groups facilitate peptide synthesis by acting as counterions during solid-phase synthesis. Suppliers market the compound for mass spectrometry calibration and protein crosslinking studies .
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Structure-Activity Relationships (SAR): Modify the cyclopropylmethyl group to enhance potency.
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Therapeutic Expansion: Test activity against breast, lung, and colorectal cancers.
Industrial Scaling
Improving synthetic yields and stereochemical control remains critical for cost-effective production. Continuous flow chemistry and biocatalytic resolutions represent promising avenues.
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